![molecular formula C18H15N3O3S2 B2933461 2,3-二甲氧基-N-(7-甲基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-2-基)苯甲酰胺 CAS No. 906157-79-7](/img/structure/B2933461.png)

2,3-二甲氧基-N-(7-甲基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

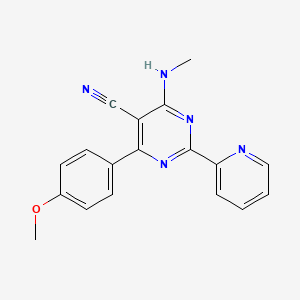

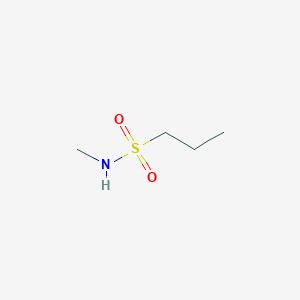

The compound “2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in various natural products and pharmaceuticals . It also contains a benzothiazole moiety, which is a heterocyclic compound with a wide range of pharmacological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized from 2-aminobenzenethiols and aromatic aldehydes . Benzamides can be synthesized from benzoic acid derivatives and amine derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .科学研究应用

抗癌特性

- 微波辅助合成和抗癌活性:一项关于苯甲酰胺衍生物(包括具有噻唑骨架的衍生物)的合成和抗癌评估的研究,突出了它们对黑色素瘤、白血病、宫颈癌和乳腺癌等人类癌细胞系的抗癌活性。这些化合物显示出的 GI50 值与标准药物阿霉素相当,表明在癌症治疗中具有显着的潜力(Tiwari 等人,2017 年)。

抗炎和镇痛药

- 抗炎和镇痛合成:对源自维斯纳吉酮和凯里宁酮的新型苯并二呋喃、1,3,5-三嗪和噻唑并嘧啶的合成研究表明,这些化合物(包括苯并噻唑衍生物)表现出显着的抗炎和镇痛活性。它们作为环氧合酶抑制剂是有效的,一些化合物显示出高 COX-2 选择性和与双氯芬酸钠等标准药物相当的活性(Abu‐Hashem 等人,2020 年)。

超分子凝胶剂

- 苯甲酰胺衍生物的凝胶化行为:一项关于 N-(噻唑-2-基)苯甲酰胺衍生物(包括甲基功能化变体)的研究揭示了它们作为超分子凝胶剂的应用。这些化合物对乙醇/水和甲醇/水混合物表现出凝胶化行为,凝胶化受甲基官能团和多个非共价相互作用的影响(Yadav 和 Ballabh,2020 年)。

用于制药应用的电化学合成

- 药物合成中的电化学 C-H 硫化:一项研究展示了通过电化学过程合成苯并噻唑,突出了其在制药领域的意义。该方法提供了一种合成苯并噻唑(通常存在于药物中)的无金属无试剂的方法(Qian 等人,2017 年)。

毒性管理中的抗氧化活性

- 对乙酰氨基酚毒性中的抗氧化活性:苯并噻唑衍生物已被评估其抗氧化活性,特别是在对乙酰氨基酚诱导的肝毒性的情况下。这些化合物显示出在使活性化学物质失活和保护免受氧化应激相关损伤方面的潜力(Cabrera-Pérez 等人,2016 年)。

腐蚀抑制

- 苯并噻唑衍生物作为腐蚀抑制剂:苯并噻唑衍生物在酸性溶液中对碳钢的腐蚀抑制作用的使用证明了它们在工业应用中的潜力。这些化合物在保护钢免受腐蚀方面显示出很高的效率,涉及物理和化学吸附机制(Hu 等人,2016 年)。

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Mode of Action

The compound interacts with its targets by improving the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .

Biochemical Pathways

The compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions suggests that it may influence pathways involving these types of reactions .

Result of Action

The compound’s ability to improve the electrical deficiency of bromobenzo-bis-thiadiazoles suggests that it may have potential applications in the synthesis of oleds and organic solar cells components .

Action Environment

The compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions suggests that factors influencing these types of reactions could potentially affect the compound’s action .

属性

IUPAC Name |

2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-9-19-11-7-8-12-16(15(11)25-9)26-18(20-12)21-17(22)10-5-4-6-13(23-2)14(10)24-3/h4-8H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWNZKUOUVKRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)

![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)

![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)

![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)